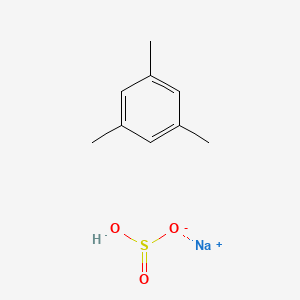

Sodium mesitylene sulfonic acid

Description

Contextualization within Organosulfur Compound Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemical science. google.com They are found in essential amino acids, life-saving antibiotics like penicillin, and are crucial building blocks in the synthesis of a wide array of organic molecules. google.com Sodium mesitylene (B46885) sulfonate, with its sulfonate group attached to a benzene (B151609) ring, is a classic example of an aromatic organosulfur compound. Its properties and reactivity are representative of this class, often serving as a model compound for studying the behavior of aromatic sulfonates.

Significance in Advanced Chemical Synthesis and Material Science

The significance of sodium mesitylene sulfonate in advanced chemical synthesis primarily stems from its role as a highly effective hydrotrope. Hydrotropes are compounds that enhance the solubility of sparingly soluble substances in aqueous solutions. ugm.ac.id This property is particularly valuable in "green chemistry," where the use of water as a solvent is encouraged to minimize the environmental impact of chemical processes. nih.gov By increasing the aqueous solubility of organic reactants, sodium mesitylene sulfonate can facilitate reactions in environmentally benign media, often leading to improved reaction rates and yields. wipo.int

In the realm of material science, sodium mesitylene sulfonate has demonstrated its utility in the controlled growth of high-quality single crystals. Specifically, it has been instrumental in the synthesis of organic nonlinear optical (NLO) crystals. google.comresearchgate.net A recent study detailed the successful growth of an optically high-quality single crystal of sodium mesitylene sulfonate using a slow evaporation method. google.comresearchgate.net These crystals exhibit transparency in the visible and near-infrared regions of the electromagnetic spectrum, making them promising candidates for applications in terahertz (THz) wave generation and other optoelectronic devices. google.com

Scope of Academic Inquiry into Sodium Mesitylene Sulfonate Systems

Academic research into sodium mesitylene sulfonate systems is multifaceted. A significant area of investigation focuses on its hydrotropic properties and the underlying mechanisms of solubilization. ugm.ac.id Researchers are exploring how the molecular structure of hydrotropes, including the planar nature of the aromatic ring in sodium mesitylene sulfonate, contributes to their solubilizing efficacy. ugm.ac.id

Another major research thrust is in the field of crystal engineering. google.comresearchgate.net Studies on sodium mesitylene sulfonate aim to understand and control the crystallization process to produce materials with specific optical and physical properties. The characterization of its crystal structure provides valuable insights for designing new functional materials. google.com Furthermore, its role as a stabilizer in various formulations, such as in hypohalite-containing compositions, continues to be an area of active investigation, with studies highlighting its superior performance compared to other aryl sulfonates. google.com

Chemical and Physical Properties of Sodium Mesitylene Sulfonate

| Property | Value |

| Molecular Formula | C₉H₁₁NaO₃S |

| Molecular Weight | 222.24 g/mol nih.gov |

| Appearance | White to almost white crystalline powder |

| Melting Point | >300 °C |

| Water Solubility | Very faint turbidity |

| CAS Number | 6148-75-0 |

Crystallographic Data of Sodium Mesitylene Sulfonate

| Parameter | Value |

| Crystal System | Monoclinic google.com |

| Space Group | C2 google.com |

| a | 8.6926 Å google.com |

| b | 7.3679 Å google.com |

| c | 16.4519 Å google.com |

| α, γ | 90° google.com |

| β | 103.7790° google.com |

| Unit Cell Volume | 1023.36 ų google.com |

Properties

Molecular Formula |

C9H13NaO3S |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

sodium;hydrogen sulfite;1,3,5-trimethylbenzene |

InChI |

InChI=1S/C9H12.Na.H2O3S/c1-7-4-8(2)6-9(3)5-7;;1-4(2)3/h4-6H,1-3H3;;(H2,1,2,3)/q;+1;/p-1 |

InChI Key |

KFXNBFHTTLQEQY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C.OS(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways of Sodium Mesitylene Sulfonate

Novel Sulfonation Strategies for Mesitylene (B46885) Precursors

The synthesis of sodium mesitylene sulfonate often begins with the sulfonation of mesitylene (1,3,5-trimethylbenzene). This process involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, which is then neutralized to form the sodium salt.

Electrophilic Aromatic Substitution Mechanisms in Arylsulfonate Synthesis

Aromatic sulfonation is a classic example of an electrophilic aromatic substitution (EAS) reaction. wikipedia.orgbyjus.com In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. total-synthesis.commasterorganicchemistry.com The general mechanism for electrophilic aromatic substitution consists of two main steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. byjus.commasterorganicchemistry.com

In the case of sulfonation, the actual electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out by heating the aromatic compound with sulfuric acid. wikipedia.org The presence of electron-donating groups, such as the methyl groups in mesitylene, increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. total-synthesis.com These activating groups direct the incoming electrophile to the ortho and para positions. total-synthesis.com

The sulfonation reaction is reversible, which distinguishes it from many other electrophilic aromatic substitutions. wikipedia.org Sulfonation occurs under concentrated acidic conditions, while desulfonation can be achieved in a dilute, hot aqueous acid. wikipedia.org This reversibility can be utilized to protect or direct substitutions on an aromatic system. wikipedia.org

Modulated Sulfonation via Vilsmeier-Haack Reagents and Sulfite Species

Aromatic compounds can undergo sulfonation using a Vilsmeier-Haack (VH) reagent in the presence of sodium bisulfite (NaHSO₃). scirp.orgresearchgate.net The VH reagent, typically formed from a mixture of N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is a weak electrophile. researchgate.netwikipedia.org This method has been shown to be effective for the sulfonation of activated aromatic compounds such as phenols and anilines. scirp.orgresearchgate.net The use of sonication in conjunction with this method can lead to enhanced yields and reduced reaction times compared to conventional stirring. scirp.orgsemanticscholar.org

The reaction proceeds by the generation of an iminium salt intermediate from the VH reagent, which then facilitates the sulfonation process with sodium bisulfite acting as the source of the sulfonic acid group. scirp.orgsemanticscholar.org This approach offers a milder alternative to traditional sulfonation methods that use concentrated sulfuric acid.

Derivatization from Sulfonyl Chlorides and Related Intermediates

An alternative route to sodium mesitylene sulfonate involves the derivatization of mesitylene-2-sulfonyl chloride. This intermediate, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a sulfonating agent itself. It can be synthesized by reacting mesitylene with chlorosulfonic acid. The sulfonyl chloride can then be converted to the corresponding sodium sulfonate.

Mesitylene-2-sulfonyl chloride is a versatile reagent used in various chemical transformations, including as a coupling reagent in polynucleotide synthesis and for the protection of certain functional groups. chemicalbook.com The bulky mesityl group can influence the stereochemistry of reactions by providing steric hindrance.

Green Chemistry Approaches in Sodium Mesitylene Sulfonate Synthesis

Efforts to develop more environmentally friendly synthetic methods have led to the exploration of green chemistry approaches for sulfonation reactions. One such method involves the use of microwave irradiation to accelerate the conversion of bromides to sodium sulfonates. nih.gov This technique has been shown to significantly improve yields and shorten reaction times compared to conventional heating methods. nih.gov For instance, the synthesis of certain sodium sulfonates saw a remarkable reduction in reaction time from hours to minutes with the use of microwave irradiation. nih.gov

Another green approach involves the use of bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts to produce sulfonyl chlorides, which are precursors to sulfonates. organic-chemistry.org This method is considered environmentally friendly due to the use of readily available and less hazardous reagents. organic-chemistry.org

Mechanistic Investigations of Reaction Pathways Involving Sodium Mesitylene Sulfonate

The reactivity of sodium mesitylene sulfonate and its derivatives is a subject of ongoing research. Mechanistic studies often focus on understanding the pathways of reactions where these compounds act as reactants or catalysts. For example, the autoxidation of mesitylene in the atmosphere, a process that can lead to the formation of secondary organic aerosols, involves complex radical reaction mechanisms. researchgate.net

Furthermore, sodium sulfinates (RSO₂Na), which are related to sulfonates, are versatile building blocks in organic synthesis. nih.govrsc.org They can act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. rsc.org Mechanistic investigations have revealed that reactions involving sodium sulfinates can proceed through radical pathways, as evidenced by the quenching of the reaction in the presence of radical scavengers. rsc.org

Sophisticated Characterization and Structural Elucidation of Sodium Mesitylene Sulfonate and Its Composites

Advanced Crystallographic Analysis

Crystallographic techniques are fundamental in determining the precise three-dimensional arrangement of atoms within a crystalline solid. For sodium mesitylene (B46885) sulfonate, single-crystal X-ray diffraction is the cornerstone of its structural elucidation.

Single-Crystal X-ray Diffraction (XRD) for Monoclinic Structure and Space Group Determination

Single-crystal X-ray diffraction (XRD) analysis is a powerful tool that provides detailed information about the atomic and molecular structure of a crystal. creative-biostructure.com This technique has been instrumental in characterizing sodium mesitylene sulfonate. High-quality single crystals of sodium mesitylene sulfonate have been successfully grown using a slow evaporation method with methanol (B129727) as the solvent at room temperature. arxiv.orgresearchgate.net

Subsequent analysis of these crystals using single-crystal XRD has revealed that sodium mesitylene sulfonate crystallizes in a monoclinic structure . arxiv.orgresearchgate.netarxiv.org The determination of the space group, which describes the symmetry elements of the crystal, is a critical step in structure solution. univ-rennes1.frcnr.it For sodium mesitylene sulfonate, the space group has been identified as C2 , which is a non-centrosymmetric space group. arxiv.orgresearchgate.netarxiv.org This non-centrosymmetric nature is a key factor in considering the material for applications in nonlinear optics.

Elucidation of Lattice Parameters and Unit Cell Volume

The single-crystal XRD data also allows for the precise determination of the lattice parameters, which define the size and shape of the unit cell—the fundamental repeating unit of a crystal. The lattice parameters for sodium mesitylene sulfonate have been determined at room temperature using a Bruker D8 Venture single crystal X-ray diffractometer with CuKα radiation (λ=1.54178 Å). arxiv.org

The elucidated lattice parameters are as follows:

a = 8.6926 Å

b = 7.3679 Å

c = 16.4519 Å

α = γ = 90°

β = 103.7790° arxiv.org

From these parameters, the unit cell volume has been calculated to be 1023.36 ų . arxiv.org

Table 1: Crystallographic Data for Sodium Mesitylene Sulfonate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | arxiv.orgresearchgate.netarxiv.org |

| Space Group | C2 | arxiv.orgresearchgate.netarxiv.org |

| a (Å) | 8.6926 | arxiv.org |

| b (Å) | 7.3679 | arxiv.org |

| c (Å) | 16.4519 | arxiv.org |

| α (°) | 90 | arxiv.org |

| β (°) | 103.7790 | arxiv.org |

| γ (°) | 90 | arxiv.org |

| Unit Cell Volume (ų) | 1023.36 | arxiv.org |

Vibrational and Electronic Spectroscopic Probes

Spectroscopic techniques provide valuable insights into the vibrational and electronic properties of molecules, complementing the structural data obtained from crystallography.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and study molecular vibrations within a compound. researchgate.net The FTIR spectrum of sodium mesitylene sulfonate provides a molecular fingerprint, revealing the presence of its key chemical moieties. arxiv.orgresearchgate.net

The analysis of the FTIR spectrum confirms the presence of the sulfonate group (SO₃⁻) through characteristic absorption peaks. For instance, in similar sulfonated compounds, the S=O bond of the sulfonate group exhibits characteristic peaks around 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹. researchgate.net The spectrum of sodium mesitylene sulfonate would be expected to show absorptions in these regions, confirming the successful sulfonation of the mesitylene ring. Additionally, vibrations associated with the aromatic ring and the methyl groups of the mesitylene moiety are also observed. researchgate.net

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Optical Transparency

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is employed to investigate the electronic transitions within a material and to assess its optical transparency across a wide spectral range. youtube.comyoutube.com For sodium mesitylene sulfonate, UV-Vis-NIR spectral analysis is crucial for evaluating its potential in optical applications. arxiv.orgresearchgate.net

Studies have shown that sodium mesitylene sulfonate crystals are transparent over a broad wavelength range, from the ultraviolet to the near-infrared region. arxiv.orgresearchgate.net Specifically, the material is transparent in the range of 300-1500 nm. arxiv.orgresearchgate.netarxiv.org The lower cut-off wavelength for this crystal has been observed at 285 nm. arxiv.org This wide transparency window is a desirable property for materials intended for use in optical devices.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Optical Properties and THz Generation

Terahertz time-domain spectroscopy (THz-TDS) is a sophisticated technique used to probe the properties of materials in the terahertz (THz) frequency range of the electromagnetic spectrum. yale.edu This technique has been applied to sodium mesitylene sulfonate to investigate its optical properties at these frequencies and its potential for THz wave generation. arxiv.orgresearchgate.net

Research has demonstrated that sodium mesitylene sulfonate crystals can generate THz radiation in the range of 0.2 to 2.5 THz. arxiv.org The complex refractive index, dielectric constant, and conductivity of the crystal have been characterized in the 0.2–2.5 THz region. arxiv.org Furthermore, studies using THz time-domain polarimetry (THz-TDP) have investigated angle-dependent phonon resonances in sodium mesitylene sulfonate crystals, revealing a non-linear response with dip resonances occurring at specific angles. researchgate.netarxiv.org This detailed characterization of the THz properties is essential for the development of new materials for THz applications. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the molecular structure of sodium mesitylene sulfonate by providing detailed information about the chemical environment of its protons. The substitution of a sulfonate group onto the mesitylene ring (1,3,5-trimethylbenzene) alters the molecule's symmetry, leading to a distinct pattern in the ¹H NMR spectrum.

In a deuterated solvent such as DMSO-d₆, the spectrum exhibits characteristic signals that correspond to the different types of protons present. The aromatic protons, which become chemically equivalent due to the substitution pattern, typically appear as a singlet. The methyl (–CH₃) groups are found in two different chemical environments: the two methyl groups ortho to the sulfonate group are equivalent, while the single methyl group in the para position is unique. This results in two separate signals for the methyl protons.

A high-resolution ¹H NMR spectrum recorded at 800 MHz confirms this structure, showing a singlet at 6.75 ppm for the two aromatic protons, a singlet at 2.50 ppm integrating to six protons for the two equivalent ortho-methyl groups, and a singlet at 2.18 ppm integrating to three protons for the para-methyl group. This clear separation and integration of signals provide unambiguous confirmation of the compound's structural identity.

Table 2: ¹H NMR Chemical Shifts for Sodium Mesitylene Sulfonate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.75 | Singlet | 2H | Aromatic protons (Ar-H) |

| 2.50 | Singlet | 6H | Protons of two ortho-methyl groups |

| 2.18 | Singlet | 3H | Protons of one para-methyl group |

Solvent: DMSO-d₆, Spectrometer Frequency: 800 MHz.

While one-dimensional ¹H NMR confirms the basic structure of sodium mesitylene sulfonate, advanced two-dimensional (2D) NMR techniques are vital for a deeper understanding of its conformation and dynamic behavior in solution. Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate spatial relationships and molecular interactions.

COSY experiments establish through-bond proton-proton couplings, which can help to confirm assignments made in the 1D spectrum by showing correlations between coupled nuclei. Current time information in Auckland, NZ. For a molecule like sodium mesitylene sulfonate, this could verify the connectivity within the aromatic ring system and the methyl substituents, although the singlet nature of the peaks indicates a lack of significant scalar coupling between the different proton groups.

NOESY experiments are particularly powerful for probing through-space interactions, providing insights into the molecule's three-dimensional structure and its aggregation behavior in solution. By detecting protons that are close to each other in space, even if they are not directly bonded, NOESY can reveal information about the preferred orientation of the sulfonate group relative to the methyl groups and how individual molecules pack together at higher concentrations. However, specific studies applying these advanced NMR techniques to investigate the solution-state conformation and dynamics of sodium mesitylene sulfonate are not prominent in the surveyed literature.

Advanced Optical and Nonlinear Optical Property Assessments

The Z-scan technique is a widely used and straightforward method for characterizing the nonlinear optical (NLO) properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). The technique involves translating a sample along the propagation path (the z-axis) of a focused laser beam and measuring the resulting changes in transmittance through a finite aperture in the far field.

A "closed-aperture" Z-scan, where only the central part of the beam is detected, is sensitive to changes in the refractive index, causing self-focusing (positive n₂) or self-defocusing (negative n₂). An "open-aperture" Z-scan, where the entire beam is collected, is used to measure the nonlinear absorption, such as two-photon absorption.

Studies on composites containing the mesitylene sulfonate anion, such as 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (B281753) (DSTMS), have utilized the Z-scan technique to quantify its third-order NLO properties. Current time information in Auckland, NZ. These measurements reveal significant nonlinear behavior, which is crucial for applications in optical limiting and all-optical switching. Current time information in Auckland, NZ.

Table 3: Nonlinear Optical Properties of a Mesitylene Sulfonate Composite (DSTMS)

| Parameter | Value | Unit |

|---|---|---|

| Nonlinear Refractive Index (n₂) | 10⁻¹⁰ | m²/W |

| Nonlinear Absorption (β) | 10⁻³ | m/W |

| Third-Order NLO Susceptibility (χ⁽³⁾) | 10⁻⁴ | esu |

Data obtained using the Z-scan technique. Current time information in Auckland, NZ.

The optical and electrical properties of sodium mesitylene sulfonate and its composites are further characterized through photoluminescence and dielectric spectroscopy. These assessments provide insight into the material's electronic transitions and its response to an external electric field.

Photoluminescence (PL) studies are conducted to investigate the emission properties of the material upon excitation with a light source. For crystals containing the mesitylene sulfonate anion, PL spectra have been recorded using a xenon lamp, with measurements typically performed in the visible range of 450–700 nm. Current time information in Auckland, NZ. The resulting spectrum reveals the wavelengths of emitted light, which correspond to electronic relaxation from excited states, providing information about the material's electronic structure and potential for applications in light-emitting devices.

Dielectric property measurements are carried out to understand how the material stores and dissipates electrical energy when subjected to an alternating electric field. The dielectric constant and dielectric loss of sodium mesitylene sulfonate crystals have been studied over a frequency range, for example, from 50 Hz to 5 MHz. These studies reveal how the dielectric response is influenced by frequency, which is related to the mobility of charge carriers and the polarization of molecular dipoles within the crystal lattice. researchgate.net Analysis of the complex conductivity can also show an increase in real conductivity at resonant frequencies, linking the dielectric behavior to the material's fundamental vibrational modes. researchgate.net

Table 4: Summary of Optical and Dielectric Characterizations

| Measurement | Technique/Instrument | Frequency/Wavelength Range | Key Findings |

|---|---|---|---|

| Photoluminescence | Xenon Lamp Spectrometer | 450-700 nm | Characterization of emission properties from excited electronic states. Current time information in Auckland, NZ. |

| Dielectric Properties | Impedance Analyzer | 50 Hz - 5 MHz | Determination of dielectric constant and loss as a function of frequency. |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Sodium mesitylene sulfonic acid / Sodium mesitylene sulfonate | SMS |

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate | DSTMS |

| Dimethyl sulfoxide-d₆ | DMSO-d₆ |

| Fourier-transform infrared spectroscopy | FTIR |

| Carbon | C |

| Hydrogen | H |

| Sodium | Na |

| Sulfur | S |

Morphological and Microstructural Characterization

The morphological and microstructural features of sodium mesitylene sulfonate and its composites are critical determinants of their physical and chemical properties. Advanced analytical techniques such as Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) provide invaluable insights into the surface topography, particle size, and distribution of this compound in various forms.

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface features and microstructure of solid materials at high magnifications. In the study of sodium mesitylene sulfonate, particularly in its crystalline form, SEM reveals detailed information about the crystal habit, surface morphology, and the presence of any defects.

In one study, SEM analysis of pure sodium mesitylene sulfonate crystals revealed a smooth and regular surface topography, indicative of a well-ordered crystalline structure. However, upon the introduction of dopants or when forming composites, significant alterations to the surface morphology have been observed. For instance, the incorporation of certain ions into the crystal lattice can lead to the formation of micro-scale domains with different orientations and surface textures. This modification of the surface at the micro-level is crucial as it can impact the material's optical and electronic properties. researchgate.net

The elemental composition of the crystals can also be determined in conjunction with SEM by using Energy Dispersive X-ray Spectroscopy (EDAX), which provides a quantitative analysis of the elements present on the surface.

Table 1: Representative SEM Findings for Sodium Mesitylene Sulfonate

| Feature Analyzed | Observation | Implication |

| Crystal Facets | Well-defined and smooth | High degree of crystallinity |

| Surface Defects | Presence of etch pits and step-like growths | Indicates specific growth mechanisms and potential dislocations |

| Composite Morphology | Altered surface texture with dopants | Influence of additives on crystal growth and properties |

This table is generated based on descriptive findings in the referenced literature and is for illustrative purposes.

Dynamic Light Scattering (DLS) for Particle Size and Distribution in Suspensions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in a liquid suspension. usp.orgnih.gov This method is particularly valuable for characterizing sodium mesitylene sulfonate when it is dispersed in a solvent, providing data on the hydrodynamic radius of the particles.

The principle of DLS is based on the Brownian motion of particles in a suspension. usp.org Laser light scattered by the particles creates a fluctuating intensity pattern, which is analyzed to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the particle size. usp.org

While specific DLS studies on sodium mesitylene sulfonate are not extensively detailed in the public domain, the technique is broadly applicable to organic salts in solution. For a hypothetical suspension of sodium mesitylene sulfonate nanoparticles, DLS would provide crucial information on the average particle size and the polydispersity index (PDI). The PDI is a measure of the broadness of the size distribution, with lower values indicating a more monodisperse system. usp.orgssau.ru

The preparation of the sample is critical for accurate DLS measurements. The concentration of the sodium mesitylene sulfonate suspension must be optimized to avoid multiple scattering effects, which can occur at high concentrations, and to ensure a sufficient scattering signal at low concentrations. usp.org

Table 2: Hypothetical DLS Data for a Sodium Mesitylene Sulfonate Suspension

| Parameter | Value | Significance |

| Z-Average (d.nm) | 150 | Average hydrodynamic diameter of the particles. |

| Polydispersity Index (PDI) | 0.2 | Indicates a moderately broad particle size distribution. |

| Peak 1 Intensity (%) | 95 | The primary particle size population. |

| Peak 1 Size (d.nm) | 145 | The size of the most abundant particles. |

| Peak 2 Intensity (%) | 5 | A secondary, smaller population of particles, possibly aggregates. |

| Peak 2 Size (d.nm) | 350 | The size of the secondary particle population. |

This table represents a typical data output for a DLS measurement and is for illustrative purposes. The values are not from a specific study on sodium mesitylene sulfonate.

The results from DLS are essential for applications where the particle size and distribution in a liquid medium are critical, such as in the formulation of inks, coatings, or in studies related to its behavior in solution.

Computational Chemistry and Theoretical Modeling of Sodium Mesitylene Sulfonate Systems

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to determine the ground-state electronic structure of molecules. By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries and various electronic properties.

Detailed Research Findings: For the mesitylenesulfonate anion, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. semanticscholar.org This process finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral (torsional) angles. The results reveal a structure with the sulfonate group (SO₃⁻) attached to the aromatic ring, with the three methyl groups of the mesitylene (B46885) moiety slightly pushing the C-S bond.

Beyond geometry, DFT elucidates the electronic landscape of the molecule. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For a related compound, methyl 2,4,6-trimethylbenzenesulfonate (B281753), DFT calculations have placed the HOMO energy at approximately -5.2 eV, localized on the sulfonate oxygen atoms, and the LUMO energy at -1.8 eV, residing on the aromatic ring. This results in a HOMO-LUMO gap of 3.4 eV, suggesting moderate reactivity.

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For mesitylenesulfonate, the MEP would show a high negative potential around the oxygen atoms of the sulfonate group, indicating the primary site for interaction with the sodium cation and polar solvent molecules like water. semanticscholar.org In studies of similar surfactants like sodium dodecylbenzenesulfonate, DFT has been used to model the bidentate binding of the Na⁺ cation to the sulfonate group and to quantify the interaction energies. researchgate.netpku.edu.cn

Interactive Data Table: Predicted Geometric Parameters for Mesitylenesulfonate Anion

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | S=O | ~1.42 Å |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Angle | O-S-O | ~113° |

| Bond Angle | C-S-O | ~105° |

| Dihedral Angle | C-C-S-O | ~90° |

| (Note: These are typical values derived from DFT calculations on analogous structures and serve as illustrative examples.) |

Interactive Data Table: Calculated Electronic Properties for a Mesitylenesulfonate System

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.4 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~5-7 Debye |

| (Note: Values are based on the related methyl 2,4,6-trimethylbenzenesulfonate and serve as an illustrative example.) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. uci.edu It is a primary computational method for simulating UV-visible absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (intensities). rsc.orgmolpro.net

Detailed Research Findings: For an aromatic compound like sodium mesitylenesulfonate, a TD-DFT calculation would predict the electronic transitions that give rise to its absorption spectrum. These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, such as the π-π* transitions characteristic of benzene (B151609) and its derivatives. The calculations can identify the specific orbitals involved in each transition. nih.gov

The methodology involves first performing a ground-state DFT calculation to obtain the optimized geometry and molecular orbitals. Then, the TD-DFT calculation is run to compute the excitation energies. researchgate.net Different functionals, such as CAM-B3LYP, are often used for TD-DFT as they can provide more accurate descriptions of certain types of excited states, including charge-transfer states. researchgate.net The output provides a list of excited states, their energies (often expressed in eV or as a wavelength in nm), their oscillator strengths, and the primary orbital contributions to each transition. This allows for the theoretical reconstruction of the UV-Vis spectrum, which can be compared with experimental measurements. While specific TD-DFT studies on sodium mesitylenesulfonate are not prominent in the literature, the methodology is well-established for analogous aromatic sulfonates and other organic molecules. researchgate.net

Interactive Data Table: Illustrative TD-DFT Output for Mesitylenesulfonate

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S1 | 4.5 | 275 | 0.05 | HOMO -> LUMO |

| S2 | 5.2 | 238 | 0.12 | HOMO-1 -> LUMO |

| S3 | 5.8 | 214 | 0.85 | HOMO -> LUMO+1 |

| (Note: This table is a hypothetical representation of typical results from a TD-DFT calculation for an aromatic sulfonate and is for illustrative purposes only.) |

Molecular Dynamics Simulations for Interfacial Behavior and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex systems. For sodium mesitylenesulfonate, MD simulations are ideal for studying its behavior in solution, particularly its interactions with water (solvation) and its tendency to aggregate or adsorb at interfaces.

Detailed Research Findings: In an MD simulation, the system is set up by placing the sodium mesitylenesulfonate molecules and a large number of solvent molecules (e.g., water) in a simulation box. The interactions between all particles are described by a force field (e.g., CHARMM, GROMOS, OPLS), which defines the potential energy of the system. nih.gov The simulation proceeds by solving Newton's equations of motion for each atom, tracking their trajectories over time.

MD simulations of related sodium alkylbenzene sulfonates reveal key insights applicable to sodium mesitylenesulfonate. nih.govresearchgate.net A primary focus is the analysis of the solvation shell around the ions. Radial Distribution Functions (RDFs) are calculated to determine the probability of finding a water molecule at a certain distance from the sulfonate headgroup or the Na⁺ counterion. researchgate.net These studies typically show a well-defined first solvation shell for the Na⁺ ion, with water molecules coordinating to it through their oxygen atoms. osti.govnih.gov The sulfonate group also structures the surrounding water molecules through hydrogen bonding. The hydrophobic mesitylene part of the molecule tends to repel water, an effect that can drive the aggregation of multiple surfactant molecules to form micelles or other structures, especially at higher concentrations. The balance between the hydrophilic sulfonate headgroup and the hydrophobic tail is critical to its interfacial activity.

Interactive Data Table: Typical Parameters and Outputs of an MD Simulation

| Parameter/Output | Description | Typical Value/Finding |

| Force Field | Set of parameters to describe interatomic potentials | CHARMM36, OPLS-AA |

| Solvent Model | Model used to represent water molecules | TIP3P, SPC/E |

| Simulation Time | Total duration of the simulation | 10s to 100s of nanoseconds |

| Na⁺-Oxygen(water) RDF Peak | Position of the first solvation shell around sodium | ~2.4 Å |

| S-Oxygen(water) RDF Peak | Position of water near the sulfonate group | ~3.6 Å |

| Coordination Number | Number of water molecules in the first solvation shell of Na⁺ | 4-6 |

| (Note: Values are based on MD simulations of analogous sodium sulfonate surfactants and are illustrative.) nih.gov |

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the rate of a reaction.

Detailed Research Findings: The synthesis of sodium mesitylenesulfonate involves the electrophilic aromatic sulfonation of mesitylene (1,3,5-trimethylbenzene). The classical mechanism described in textbooks involves the attack of an electrophile, traditionally shown as sulfur trioxide (SO₃), on the aromatic ring. However, computational studies have provided a more nuanced understanding. docbrown.info

DFT calculations on the sulfonation of benzene and other arenes have shown that the reaction is significantly facilitated by a second molecule of SO₃. nih.gov A proposed mechanism involves the formation of a pre-reaction π-complex between the aromatic ring and an SO₃ dimer (S₂O₆) or two separate SO₃ molecules. The reaction then proceeds through a concerted pathway via a cyclic transition state, without forming a stable intermediate σ-complex (or Wheland intermediate). nih.gov In this transition state, one SO₃ molecule forms a C-S bond with a carbon atom of the benzene ring, while the second SO₃ molecule assists in abstracting the proton from that same carbon. This trimolecular mechanism has a significantly lower activation barrier than the traditional bimolecular pathway. chemsoc.org.cn For mesitylene, the three electron-donating methyl groups strongly activate the ring towards electrophilic substitution, directing the sulfonation to one of the unoccupied positions (2, 4, or 6, which are equivalent). Computational modeling can quantify this activating effect and confirm the regioselectivity of the reaction.

Interactive Data Table: Computationally Investigated Steps in Aromatic Sulfonation

| Step | Description | Key Species Involved | Computational Finding |

| 1 | Formation of π-complex | Mesitylene, 2x SO₃ | Initial weak association of reactants |

| 2 | Transition State | [Mesitylene···(SO₃)₂]‡ | A cyclic structure where C-S bond formation and C-H bond breaking occur simultaneously |

| 3 | Formation of Product | Mesitylenesulfonic acid, SO₃ | The final sulfonic acid is formed along with the assisting SO₃ molecule |

| 4 | Neutralization | Mesitylenesulfonic acid, NaOH | Acid-base reaction to form the final sodium salt and water |

| (Note: This table outlines the modern, computationally-supported mechanism for aromatic sulfonation, applied to mesitylene.) nih.gov |

Catalytic Applications in Organic Synthesis and Heterogeneous Systems

Solid Acid Catalysis Utilizing Sodium Mesitylene (B46885) Sulfonate-Functionalized Materials

The immobilization of sulfonic acid groups onto solid supports, such as mesoporous silica, creates powerful heterogeneous catalysts. These materials combine the high reactivity of acidic functional groups with the practical advantages of a solid catalyst, including ease of separation from the reaction mixture, reusability, and potential for enhanced stability. uq.edu.ausemanticscholar.org The large surface area and defined pore structure of mesoporous materials provide numerous accessible reaction sites, enhancing catalytic efficiency. uq.edu.au

The synthesis of sulfonic acid-functionalized mesoporous materials involves creating a robust, high-surface-area framework and then incorporating the acidic groups. Mesoporous silica is a common support due to its structural integrity and ease of modification. mdpi.com

The general synthesis process often follows these steps:

Framework Construction : Mesoporous silica frameworks like MCM-41 or SBA-15 are typically synthesized via a sol-gel method. This involves the hydrolysis and condensation of a silica precursor, such as sodium silicate or tetraethyl orthosilicate (TEOS), in the presence of a structure-directing agent (SDA) or template, often a surfactant like cetyltrimethylammonium bromide (CTAB). mdpi.comresearchgate.netnih.gov The template organizes the silica into a regular porous structure.

Functionalization : Sulfonic acid groups can be introduced through two primary methods:

Post-synthesis Grafting : The pre-formed mesoporous silica is treated with an organosilane containing a thiol (-SH) group, which is then oxidized to a sulfonic acid (-SO₃H) group.

Co-condensation (One-Pot Synthesis) : The silica precursor and an organosilane containing the desired functional group are hydrolyzed and condensed simultaneously in the presence of the template. researchgate.net This method can lead to a more uniform distribution of functional groups throughout the material.

Template Removal : The surfactant template is removed, typically through calcination or solvent extraction, to open up the mesoporous channels and expose the active catalytic sites.

Similarly, other materials like silica-carbon composites can be synthesized and functionalized. For instance, a composite can be created using sodium silicate as the silica source and polyethylene glycol (PEG) as both a template and a carbon precursor. semanticscholar.org After carbonization, the material is sulfonated with sulfuric acid to create acidic sites. semanticscholar.org Such composites can achieve very high surface areas and a significant density of acid sites. semanticscholar.org

| Material | Precursors | Template/SDA | Functionalization Method | Resulting Properties |

|---|---|---|---|---|

| Sulfonated Mesoporous Silica (e.g., SBA-15) | TEOS, Organosilane | Surfactants (e.g., CTAB) | Co-condensation or Post-synthesis grafting | High surface area, ordered pores, strong acid sites |

| Sulfated Zirconia | Zirconium salts | None | Sulfation with H₂SO₄ | Enhanced Brønsted and Lewis acidity mdpi.commdpi.com |

| Sulfonated Silica-Carbon Composite | Sodium silicate, PEG | Polyethylene glycol (PEG) | Sulfonation of carbonized composite | High surface area (e.g., 614 m²/g), high acid capacity (e.g., 5.3 mEq/g) semanticscholar.org |

Solid acid catalysts functionalized with sulfonic acid groups are highly effective in promoting multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. uq.edu.au The acid sites on the catalyst activate substrates, often through protonation, facilitating key bond-forming steps. The efficiency of these reactions can be significantly improved under catalyzed conditions. nih.gov

Notable applications include:

Biginelli Reaction : Sulfated zirconia has been used as a catalyst for the solventless, three-component condensation of aldehydes, urea (or thiourea), and ethyl acetoacetate to produce dihydropyrimidinones (DHPMs). nih.gov

Hantzsch Reaction : The same catalyst system can also promote the Hantzsch reaction to form dihydropyridines, demonstrating the catalyst's versatility under different temperature conditions. nih.gov

The heterogeneous nature of these catalysts allows for their recovery and reuse, although a gradual decrease in activity may be observed over multiple cycles. nih.gov The use of such catalysts aligns with the principles of green chemistry by often enabling solvent-free conditions and reducing waste.

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a fundamental transformation in organic chemistry that is classically catalyzed by strong mineral acids. Sulfonic acid-functionalized solid catalysts offer a reusable and less corrosive alternative. semanticscholar.orgosti.gov

Sulfonated silica-carbon composites have demonstrated high catalytic activity for the esterification of acetic acid with ethanol, achieving a conversion of 76.55% in 4 hours at 80°C. semanticscholar.org The performance of these catalysts is often comparable to commercial solid acid catalysts, and they show good reusability. semanticscholar.org Similarly, sulfonated polydivinylbenzene networks have shown higher activity in the esterification of long-chain fatty acids than conventional solid acids like Amberlyst-15. researchgate.net The strong acid sites provided by the sulfonic acid groups are crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Role as a Sulfonylating, Sulfenylating, and Sulfinylating Reagent

Sodium sulfinates and sulfonates are versatile building blocks in organic synthesis, capable of acting as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents depending on the reaction conditions. researchgate.netnih.govrsc.orgnih.gov This flexibility allows for the construction of a wide array of valuable organosulfur compounds. nih.govnih.gov

Sodium mesitylene sulfonate and related sulfinates are key reagents for forming various types of chemical bonds involving sulfur. rsc.org

S-S Bond Formation : These compounds react with thiols or disulfides to create thiosulfonates (R-SO₂-S-R'). nih.govrsc.org

N-S Bond Formation : The reaction with amines is a primary route to synthesize sulfonamides (R-SO₂-NR'R''), an important functional group in pharmaceuticals. nih.govrsc.org

C-S Bond Formation : They serve as precursors for forming sulfides (R-S-R') and sulfones (R-SO₂-R'), which are common structural motifs in many organic molecules. nih.govrsc.org

These transformations can be achieved through various mechanisms, including nucleophilic substitution, electrophilic attack, and radical pathways, showcasing the adaptable reactivity of sulfinate and sulfonate salts. rsc.orgnih.gov

Thiosulfonate Synthesis : Thiosulfonates are typically synthesized via the oxidative coupling of thiols and sodium sulfinates. This S-S bond formation can be catalyzed by transition metals. For example, iron(III) chloride can catalyze the reaction between various thiols and sulfinates under aerobic conditions to give thiosulfonates in high yields (83–96%). nih.gov A copper-catalyzed system has also been developed for the efficient formation of sulfur-sulfone bonds. nih.govorganic-chemistry.org

Sulfonamide Synthesis : The synthesis of sulfonamides from sodium sulfinates and amines is a well-established method. nih.gov One common approach involves an iodine-mediated coupling reaction, which can proceed at room temperature or upon heating. rsc.orgnih.gov This method is applicable to a wide range of primary and secondary amines, including aromatic and aliphatic substrates, providing the desired sulfonamide products in good to excellent yields. rsc.orgnih.gov The reaction is believed to proceed through an in-situ generated sulfonyl iodide intermediate. nih.gov

Sulfide and Sulfone Synthesis : Sulfones are traditionally prepared by the oxidation of sulfides. nih.gov However, direct methods using sodium sulfinates as a sulfonyl group source have been developed. For instance, a three-component reaction involving a boronic acid, sodium metabisulfite (as an SO₂ source), and dimethyl carbonate can produce methyl sulfones. researchgate.net Sodium sulfonates can also be used as a sulfenylation source to synthesize sulfides. In one protocol, aliphatic ethers were sulfenylated using sodium sulfonates in the presence of iodine and di-tert-butyl peroxide (TBP). mdpi.com

| Target Compound | Bond Type | Reactants | Key Reagents/Catalysts | General Outcome |

|---|---|---|---|---|

| Thiosulfonate | S-S | Thiols, Sodium Sulfinates | FeCl₃ or CuI, Air (O₂) nih.govorganic-chemistry.org | Efficient synthesis of symmetrical and unsymmetrical thiosulfonates nih.gov |

| Sulfonamide | N-S | Amines, Sodium Sulfinates | NH₄I or I₂ rsc.orgnih.gov | High tolerance for various functional groups on both aromatic and aliphatic amines nih.gov |

| Sulfide | C-S | Indoles, Sulfonyl Chlorides | PPh₃/DCE mdpi.com | Electrophilic sulfenylation to form aryl sulfides mdpi.com |

| Sulfone | C-S | Alkyl/Aryl Halides, Sodium Metabisulfite | Reductive cross-coupling researchgate.net | Direct construction of diverse sulfones from halides researchgate.net |

Applications in Advanced Materials Engineering and Functional Systems

Development of Materials for Terahertz Wave Generation

Sodium mesitylene (B46885) sulfonate (SMS) has been identified as a promising material for the generation of terahertz (THz) radiation. arxiv.org High-quality single crystals of SMS can be grown by the slow evaporation method using methanol (B129727) as a solvent at room temperature. arxiv.orgresearchgate.net These crystals are optically transparent over a wide range, from 300 to 1500 nm, a crucial property for optical applications. arxiv.orgresearchgate.net

Structurally, SMS crystallizes in a monoclinic system with a non-centrosymmetric C2 space group, which is a prerequisite for second-order nonlinear optical effects necessary for THz generation. arxiv.orgresearchgate.net Research has demonstrated that an as-grown, 0.182 mm thick SMS crystal can generate THz radiation when excited by an amplified laser with a center wavelength of 800 nm. researchgate.net The generated THz pulses span a frequency range of 0.2 to 2.5 THz. researchgate.net Further studies using THz time-domain polarimetry (THz-TDP) have explored angle-dependent phonon resonances within the crystals, which influence the efficiency of THz wave generation and detection. researchgate.netarxiv.org

Table 1: Crystal and Terahertz Generation Properties of Sodium Mesitylene Sulfonate (SMS)

| Property | Value / Description | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | arxiv.org, researchgate.net |

| Space Group | C2 (non-centrosymmetric) | arxiv.org, researchgate.net |

| Growth Method | Slow evaporation from methanol | arxiv.org, researchgate.net |

| Optical Transparency | 300-1500 nm | arxiv.org, researchgate.net |

| THz Generation Source | Amplified laser (800 nm center wavelength) | researchgate.net |

| Generated THz Range | 0.2–2.5 THz | researchgate.net |

Engineering of Electrorheological Suspensions and Rheological Characterization

Electrorheological suspensions (ERS) are smart materials that exhibit a rapid, reversible change in viscosity upon the application of an external electric field. wikipedia.org While direct research on sodium mesitylene sulfonate in this specific application is limited, studies on structurally similar compounds provide significant insights. For instance, research has been conducted on ERS formulated with polyimide particles containing organoelement fragments from the sodium salt of 2,5-diaminobenzene sulfonic acid. mdpi.comnih.gov

These suspensions, when subjected to an increasing electric field, demonstrate a transformation in flow behavior from Newtonian to pseudoplastic (shear-thinning). mdpi.comnih.gov This change is attributed to the polarization of the suspended polyimide particles, which causes them to align and form chain-like structures along the electric field lines. mdpi.comnih.gov This structuring of the particles within the insulating fluid medium increases the apparent viscosity of the suspension. The significant electrorheological response observed in these polyimide-based systems highlights the potential of incorporating sodium sulfonate functionalities into polymer particles to create field-responsive materials. mdpi.com

Stabilization of Reactive Species in Chemical Formulations

Soluble salts of 2,4,6-mesitylene sulfonate have been found to be exceptionally effective at stabilizing reactive chemical species, particularly hypohalite and hypohalous acid bleach components in liquid formulations. google.com The inclusion of sodium mesitylene sulfonate provides a surprising and unexpectedly superior stabilizing effect compared to other previously utilized aryl sulfonates, such as sodium xylene sulfonate. google.com

This enhanced stability allows for the formulation of bleach-containing products that retain their active ingredient for longer periods. For example, in a control formulation containing sodium hypochlorite (B82951), only 11% of the initial bleach was retained after 28 days at 49°C. google.com The addition of sodium mesitylene sulfonate significantly improves this retention. The mechanism for this superior performance is theorized to be a combination of the inherent chemical stability of the 2,4,6-mesitylene sulfonate molecule itself against reaction with hypochlorite and its specific interactions with surfactant micelles in the formulation. google.com

Integration into Functional Polymer Composites

Functional polymer composites are materials where a polymer matrix is combined with fillers to achieve specific properties and functions beyond what the individual components can offer. nih.gov The integration of sodium sulfonate groups into polymer structures is a key strategy for creating such materials.

A pertinent example is the development of electrorheological fluids based on polyimide composites. mdpi.comnih.gov In this research, polyimide particles containing fragments of the sodium salt of 2,5-diaminobenzene sulfonic acid were dispersed in an insulating fluid to create a functional composite suspension. mdpi.com The resulting material is a smart fluid whose rheological properties can be actively controlled by an electric field. mdpi.comnih.gov Studies on sulfonated polyimides (SPIs) for other applications, such as fuel cell membranes, also show that the incorporation of sulfonate groups dramatically influences the material's properties, including ionic conductivity. nih.gov The specific placement and flexibility of the sulfonic acid groups within the polymer architecture are critical factors that determine the final performance of the composite material. nih.gov

Environmental Chemistry and Sustainable Process Development

Role in Eco-Friendly Industrial Processes

The application of sodium mesitylene (B46885) sulfonic acid in industrial processes is primarily linked to its ability to act as a hydrotrope, enhancing the solubility of poorly soluble organic compounds in aqueous systems. This property is instrumental in creating more sustainable and greener chemical technologies.

The leather tanning industry is a significant contributor to water pollution, characterized by high concentrations of salts and chromium in its wastewater. up.ptiisd.org Traditional chrome tanning processes involve a pickling stage that uses large amounts of sodium chloride to prevent acid swelling of the hides. up.ptekb.eg This results in a high total dissolved solids (TDS) and chloride content in the effluent, posing a significant environmental challenge. ekb.eg

Research into salt-free pickling processes has identified aromatic sulfonic acids as promising alternatives. While specific studies focusing solely on sodium mesitylene sulfonic acid are limited, the use of related compounds like naphthalene (B1677914) sulfonic acid has demonstrated the potential to significantly reduce the effluent load. ekb.eggoogle.com These aromatic sulfonic acids can be used in the acidification step of the tanning process, eliminating the need for sodium chloride. google.com A study on the use of other aromatic sulfonic acids in salt-free pickling showed a marked decrease in TDS and chloride content in the spent liquor. ekb.eg Furthermore, the use of certain aromatic sulfonic acids has been shown to enhance the exhaustion of chromium, meaning more of the tanning agent is absorbed by the leather, leading to a reduction of chromium in the effluent. ekb.eg For instance, one study reported that the use of a specific aromatic sulfonic acid at a 4% concentration increased chrome exhaustion from 79.62% to 90.10%. ekb.eg

Table 1: Comparison of Effluent Parameters in Conventional vs. Aromatic Sulfonic Acid-Based Tanning

| Parameter | Conventional Tanning Effluent | Aromatic Sulfonic Acid-Based Tanning Effluent |

| Total Dissolved Solids (TDS) | High | Significantly Reduced ekb.eg |

| Chloride Content | High (approx. 20,000 mg/L) ekb.eg | Significantly Reduced ekb.eg |

| Chromium (Cr III) in spent liquor | Higher | Reduced ekb.eg |

| Chemical Oxygen Demand (COD) | High | Reduced ekb.eg |

Note: Data is based on studies using related aromatic sulfonic acids, indicating the potential for this compound.

This compound's primary contribution to green chemical technologies stems from its function as a hydrotrope. Hydrotropes are compounds that enhance the solubility of hydrophobic substances in water. wikipedia.org This property is particularly valuable in creating environmentally friendly alternatives to volatile organic solvents (VOCs), which are often toxic and contribute to air pollution. biointerfaceresearch.com

By increasing the aqueous solubility of organic reactants, this compound can facilitate organic reactions in water, a benign and abundant solvent. biointerfaceresearch.com This approach aligns with the principles of green chemistry by reducing the reliance on hazardous solvents. The use of hydrotropes like sodium p-toluene sulfonate has been demonstrated to enhance the catalytic activity of nanomaterials in aqueous media for organic transformations. biointerfaceresearch.com

Moreover, the use of aromatic sulfonic acids is being explored in the development of bio-based products and for creating more efficient and less polluting formulations in various industries, including detergents and dyes. marketresearchintellect.com As a class of compounds, aromatic sulfonic acids are recognized for their role in formulating biodegradable surfactants, thereby reducing the environmental impact of cleaning products. marketresearchintellect.com

Environmental Fate and Persistence Studies in Aquatic and Terrestrial Systems

The environmental fate and persistence of a chemical determine its long-term impact on ecosystems. While specific, comprehensive studies on the environmental fate of this compound are not widely available, its behavior can be inferred from studies on similar aromatic and alkylbenzene sulfonates.

Aromatic sulfonic acids, as a class, can be persistent in the environment, and their tendency to accumulate is a concern. nih.gov The structure of the molecule, particularly the presence and arrangement of alkyl groups on the benzene (B151609) ring, significantly influences its biodegradability. wikipedia.org

The biodegradation of sulfonated aromatic compounds can be challenging for microorganisms due to the presence of the sulfonate group, which can inhibit microbial growth. researchgate.net However, various bacteria have been shown to degrade simpler alkylbenzene sulfonates. scirp.orgnih.gov

The primary mechanism of biodegradation for linear alkylbenzene sulfonates (LAS) under aerobic conditions involves the oxidative degradation of the alkyl chain, followed by the cleavage of the aromatic ring. wikipedia.org The half-life of linear LAS in aerobic environments is estimated to be between 1 and 3 weeks. wikipedia.org In contrast, branched alkylbenzene sulfonates, which were phased out in many applications due to their environmental persistence, biodegrade much more slowly. wikipedia.org

The biodegradation of aromatic rings with multiple alkyl substituents, such as the mesitylene (1,3,5-trimethylbenzene) structure in this compound, presents a more complex scenario. The presence of multiple methyl groups can sterically hinder the enzymatic attack on the aromatic ring, potentially leading to slower degradation rates compared to linear or less substituted analogs. Studies on the microbial metabolism of alkylbenzenes have shown that the position and number of alkyl groups are critical factors in determining the degradation pathway and rate. nih.gov Desulfonation, the removal of the sulfonic acid group, is a key step in the mineralization of these compounds and has been observed in various bacterial strains. nih.govoup.com

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Functional Group Transformations

Future research will likely focus on developing more efficient and sustainable synthetic routes to sodium mesitylene (B46885) sulfonic acid and its derivatives. While traditional sulfonation methods are well-established, newer approaches could offer improved yields, reduced waste, and milder reaction conditions. alfa-chemistry.com The direct C-H sulfonylation of mesitylene, for example, represents a more atom-economical approach compared to classical methods that often involve harsh reagents. nih.gov

Furthermore, the exploration of functional group transformations on the sodium mesitylene sulfonate scaffold opens up a vast chemical space for creating new molecules with tailored properties. The sulfonic acid group can be converted into other functionalities, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, which are valuable intermediates in organic synthesis. vanderbilt.edu For instance, the conversion of sulfonate esters to halides via reactions like the Finkelstein Reaction is a known transformation that could be applied. vanderbilt.edu Research into the direct conversion of the sulfonate group to other functionalities without intermediate steps will be a key area of investigation.

Advanced Material Design for Enhanced Performance in Catalysis and Optics

The unique structure of sodium mesitylene sulfonic acid, with its bulky aromatic ring and anionic sulfonate group, makes it an attractive building block for advanced materials. In the realm of catalysis, sulfonic acid-functionalized materials are known to be effective solid acid catalysts. mdpi.com Future work could involve incorporating sodium mesitylene sulfonate into porous materials like metal-organic frameworks (MOFs) or polymers to create highly active and selective heterogeneous catalysts for various organic transformations.

In the field of optics, recent studies have highlighted the potential of sodium mesitylene sulfonate crystals for terahertz (THz) wave generation. arxiv.orgresearchgate.netresearchgate.net A high-quality single crystal of sodium mesitylene sulfonate has been successfully grown and shown to be transparent in the 300-1500 nm range. arxiv.orgresearchgate.net Future research will focus on optimizing crystal growth conditions to produce larger, defect-free crystals with enhanced nonlinear optical properties. researchgate.net The investigation of its use in combination with other materials, such as in the synthesis of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (B281753) (DSTMS), a known terahertz organic material, will also be a promising avenue. researchgate.net

Integration into Emerging Technologies and Sensing Platforms

The integration of this compound into emerging technologies is a burgeoning area of research. Its properties as a surfactant and stabilizer are already being explored. For instance, it has been shown to surprisingly increase the stability of hypohalite and hypohalous acid bleach components in liquid compositions. google.com This suggests potential applications in the formulation of more stable and effective cleaning and disinfecting products.

Furthermore, the anionic nature of the sulfonate group makes it a candidate for use in sensing platforms. The electrostatic interactions of sulfonate groups with positively charged species can be harnessed for the detection of metal ions or other analytes. researchgate.net Future research could involve the development of electrochemical sensors where sodium mesitylene sulfonate is incorporated into a polymer matrix to create a selective binding site for target molecules. researchgate.net

Deeper Theoretical Insights into Structure-Property Relationships

A fundamental understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for its rational design and application. Computational modeling and theoretical calculations can provide valuable insights into its electronic structure, vibrational modes, and intermolecular interactions. These theoretical studies can help to explain the observed catalytic activity, optical properties, and stabilizing effects of the compound.

By combining experimental data with theoretical models, researchers can develop predictive models that can guide the synthesis of new materials with desired functionalities. For example, theoretical calculations can be used to screen potential modifications to the sodium mesitylene sulfonate structure that could lead to enhanced THz generation or improved catalytic performance. A deeper theoretical understanding will be instrumental in unlocking the full potential of this versatile chemical compound.

Q & A

(Basic) How is sodium mesitylenesulfonic acid synthesized, and what purification methods are recommended?

Sodium mesitylenesulfonic acid is typically synthesized via sulfonation of mesitylene (1,3,5-trimethylbenzene) using concentrated sulfuric acid. In one protocol, mesitylene is reacted with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the aromatic ring. The sodium salt is then obtained by neutralization with sodium hydroxide. Purification often involves recrystallization from aqueous solutions, and intermediates may be distilled under reduced pressure for aldehydes or stored under inert atmospheres (e.g., argon) to prevent oxidation . Quantitative NMR using internal standards like mesitylene or 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt ensures purity assessment .

(Basic) What analytical techniques are used to characterize sodium mesitylenesulfonic acid?

Key techniques include:

- NMR Spectroscopy : , , and -NMR to confirm structure and purity, with sodium mesitylenesulfonic acid itself serving as an internal reference in DO .

- FTIR : Identifies sulfonic acid (-SOH) stretching vibrations (~1030–1200 cm) .

- X-ray Diffraction (XRD) : For crystallinity assessment in solid-state applications .

- Brunauer-Emmett-Teller (BET) Analysis : Measures surface area and porosity in mesoporous catalysts .

(Advanced) How does sodium mesitylenesulfonic acid enhance stability in covalent organic frameworks (COFs)?

In COFs, sulfonic acid groups contribute to chemical stability through irreversible keto-enamine tautomerism, replacing imine bonds prone to hydrolysis. For example, TpPa-COFs synthesized with sulfonic acid-functionalized linkers exhibit resistance to 9 N HCl, boiling water, and even 9 N NaOH due to robust hydrogen-bonding networks and absence of hydrolytically labile bonds . This stability is critical for applications in harsh environments, such as acid-catalyzed reactions.

(Advanced) What is the mechanistic role of sodium mesitylenesulfonic acid derivatives in alkylation and acylation reactions?

Sodium mesitylenesulfonic acid-based catalysts (e.g., UDCaT-4) facilitate alkylation of mesitylene via Eley-Rideal mechanisms , where the acylating agent (e.g., acetyl chloride) weakly adsorbs onto acidic sites, while mesitylene reacts directly from the liquid phase. Activation energies (~18 kcal/mol) suggest intrinsic kinetic control, with minimal coke formation due to mesoporous structure . For alkylation with 2-propanol, the catalyst’s superacidic sites (from persulfated alumina/zirconia) enhance protonation of alcohols, increasing electrophilicity of intermediates .

(Basic) What precautions are necessary when handling sodium mesitylenesulfonic acid in experimental settings?

- Use personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Work in fume hoods to prevent inhalation of aerosols .

- Storage : Keep in airtight containers under inert gas (argon) to prevent moisture absorption .

- Disposal : Neutralize with bases before disposal to avoid environmental release .

(Advanced) How do sulfonic acid-functionalized mesoporous polymers perform in Beckmann rearrangements?

Mesoporous polymers functionalized with sulfonic acid groups (e.g., FDU-type) show high efficiency in liquid-phase Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam. The sulfonic acid groups provide strong Brønsted acidity, while the mesoporous structure (e.g., Ia d symmetry) ensures substrate accessibility. Catalytic activity correlates with acid density (measured by NH-TPD), with turnover frequencies (TOF) exceeding homogeneous catalysts due to reduced diffusion limitations .

(Basic) What is the role of sodium mesitylenesulfonic acid as an internal standard in quantitative NMR?

Its non-reactive nature, sharp NMR signals, and solubility in DO make it ideal for quantifying analytes. For example, in -NMR, it serves as a reference for calibrating chemical shifts and calculating concentrations via integration ratios. This method minimizes experimental variability in aqueous systems .

(Advanced) What kinetic models explain reactions catalyzed by sodium mesitylenesulfonic acid derivatives?

- Eley-Rideal Model : Weak adsorption of acylating agents (e.g., acetyl chloride) on acidic sites, with mesitylene reacting directly from the bulk phase. Rate equations follow , validated by linear regression of rate data .

- Compensation Effects : Observed in dehydration of 2-propanol, where higher activation energies correlate with pre-exponential factors, suggesting transition-state entropy changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.